SV2A Binding Affinity: Levetiracetam Versus Brivaracetam and Padsevonil
Levetiracetam binds to recombinant human SV2A with a pKi of 5.2 ± 0.1. In direct comparative binding assays under identical experimental conditions, brivaracetam exhibits a pKi of 6.6 ± 0.1 (approximately 25-fold higher affinity), and padsevonil exhibits a pKi of 8.5 ± 0.1 (approximately 2000-fold higher affinity) [1]. Additionally, levetiracetam's dissociation half-life from human SV2A is <0.5 minute at 37°C, compared to 30 minutes for padsevonil [1].
| Evidence Dimension | Binding affinity for recombinant human SV2A (pKi) |
|---|---|
| Target Compound Data | pKi = 5.2 ± 0.1 |
| Comparator Or Baseline | Brivaracetam: pKi = 6.6 ± 0.1; Padsevonil: pKi = 8.5 ± 0.1 |
| Quantified Difference | Brivaracetam: 1.4 log units higher (~25-fold); Padsevonil: 3.3 log units higher (~2000-fold) |
| Conditions | Recombinant human SV2A proteins, radioligand binding assay at 37°C |
Why This Matters
SV2A binding affinity directly influences dosing requirements and may correlate with adverse event profile differentiation, making affinity data essential for selecting appropriate in-class compounds for specific preclinical or clinical applications.
- [1] Wood MD, Gillard M. Padsevonil pharmacological profile: interactions with synaptic vesicle 2 proteins and the GABAA receptor. J Pharmacol Exp Ther. 2020;372(1):1-10. Data from JPET tables comparing pKi values for levetiracetam, brivaracetam, and padsevonil. View Source
